1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
CAS No.:
Cat. No.: VC16342360
Molecular Formula: C22H24N2O5
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2O5 |
|---|---|
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 1-oxo-N-propan-2-yl-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C22H24N2O5/c1-13(2)23-21(25)17-12-24(22(26)16-9-7-6-8-15(16)17)14-10-18(27-3)20(29-5)19(11-14)28-4/h6-13H,1-5H3,(H,23,25) |
| Standard InChI Key | ZUSACTXFLUZTLD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
1-Oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the class of isoquinolines. This compound features a distinctive structure characterized by a dihydroisoquinoline core, which is further substituted with a carboxamide group and a propan-2-yl moiety. The presence of the trimethoxyphenyl group enhances its potential biological activity due to the known influence of both isoquinoline and aromatic methoxy groups on biological systems.
Synthesis Methods
The synthesis of 1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. These may include:
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Use of Bases: Such as sodium hydroxide for deprotonation reactions.
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Solvents: Dichloromethane is commonly used for reactions requiring a non-polar solvent.
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Protective Groups: To facilitate selective reactions and protect sensitive functional groups during synthesis.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Base (e.g., NaOH) | Room temperature | Deprotonation |
| 2 | Solvent (e.g., DCM) | Low temperature | Coupling reaction |
| 3 | Protective groups | Varying conditions | Selective protection |
Biological Activity
Compounds similar to 1-oxo-N-(propan-2-yl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide have been studied for their biological activities, including potential anticancer properties. The presence of the trimethoxyphenyl group and the carboxamide functionality suggests potential pharmacological effects.
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